3-{[(3-Methoxypropyl)amino]methyl}phenol
Description
3-{[(3-Methoxypropyl)amino]methyl}phenol is a phenolic derivative featuring a methoxypropylamine-substituted methyl group at the meta position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in enzyme inhibitors and bioactive molecules. For example, derivatives of this scaffold have been investigated as β-secretase (BACE1) inhibitors, targeting Alzheimer’s disease pathways .
Properties
IUPAC Name |
3-[(3-methoxypropylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-7-3-6-12-9-10-4-2-5-11(13)8-10/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWYVSORLDKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(3-Methoxypropyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 3-methoxypropylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-{[(3-Methoxypropyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced amine derivatives.
Substitution: The phenol group in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
3-{[(3-Methoxypropyl)amino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The amino group may interact with enzymes or receptors, modulating their activity. The methoxypropyl group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Core Structural Variations
The compound’s analogues differ in substituents on the phenol ring or the amine side chain, leading to distinct physicochemical and biological properties. Key examples include:
*Calculated based on standard atomic weights.
Key Observations :
Physicochemical Properties
- Solubility: The parent compound’s solubility is influenced by its phenolic -OH and methoxy groups, balancing polar and nonpolar interactions. Derivatives with chlorine () or propenyl groups () exhibit lower aqueous solubility.
- Stability: The methoxypropyl side chain may confer resistance to oxidative degradation compared to hydroxypropyl analogues (e.g., 2-{[(3-Hydroxypropyl)amino]methyl}phenol, ).
Biological Activity
3-{[(3-Methoxypropyl)amino]methyl}phenol, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial, antifungal, and antiviral properties, alongside its mechanisms of action and applications in drug development.
Chemical Structure and Properties
Molecular Formula: C12H17N1O2
Molecular Weight: 209.27 g/mol
The compound features a phenolic hydroxyl group, an amino group, and a methoxypropyl side chain, which collectively contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1 μg/mL |
| Klebsiella pneumoniae | 4 μg/mL |
These findings suggest that the compound could serve as a potential therapeutic agent against resistant bacterial strains .
Antifungal and Antiviral Activities
In addition to its antibacterial properties, preliminary studies have indicated that the compound may also possess antifungal and antiviral activities. Although specific data is limited, it is hypothesized that the phenolic structure contributes to these effects through disruption of fungal cell membranes and inhibition of viral replication processes .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Enzyme Modulation: The amino group may interact with enzymes or receptors, influencing their activity and potentially leading to altered metabolic pathways.
- Solubility and Bioavailability: The methoxypropyl group enhances the compound’s solubility in biological systems, facilitating better absorption and distribution .
Case Studies
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. Results showed that the compound effectively reduced bacterial counts in vitro, suggesting its potential as an alternative treatment for antibiotic-resistant infections .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida albicans. The results indicated a significant reduction in fungal growth at low concentrations, pointing towards its potential use in treating fungal infections .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a candidate for drug development. Its ability to inhibit pathogenic microorganisms positions it as a valuable lead compound in creating new antimicrobial agents.
Potential Therapeutic Uses:
- Treatment of bacterial infections
- Management of fungal infections
- Development of antiviral therapies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
